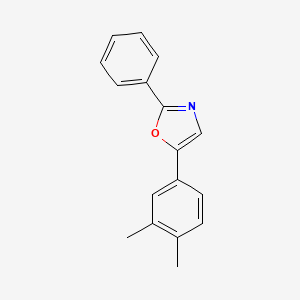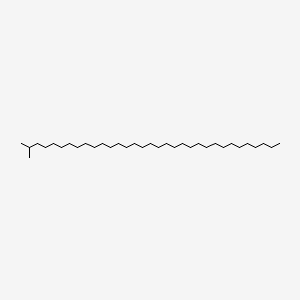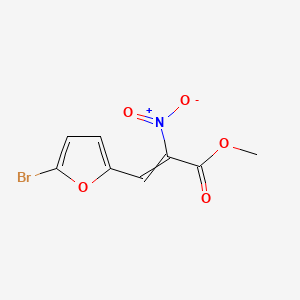
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a tert-butyl group, a chlorinated tolyl group, and a thiazolyl group, making it a unique and potentially versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, such as the chlorinated tolyl and thiazolyl derivatives, followed by their coupling with a guanidine precursor under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated tolyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- would depend on its specific application. In general, guanidines can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, ionic interactions, or covalent modifications. The pathways involved may include inhibition or activation of specific enzymes, modulation of signaling pathways, or binding to nucleic acids.
類似化合物との比較
Similar Compounds
Guanidine derivatives: Other guanidine compounds with different substituents.
Tolyl derivatives: Compounds containing the tolyl group.
Thiazolyl derivatives: Compounds containing the thiazolyl group.
Uniqueness
Guanidine, 1-tert-butyl-2-(3-chloro-o-tolyl)-3-(2-thiazolyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and industrial applications.
特性
CAS番号 |
72041-72-6 |
|---|---|
分子式 |
C15H19ClN4S |
分子量 |
322.9 g/mol |
IUPAC名 |
2-tert-butyl-1-(3-chloro-2-methylphenyl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C15H19ClN4S/c1-10-11(16)6-5-7-12(10)18-13(20-15(2,3)4)19-14-17-8-9-21-14/h5-9H,1-4H3,(H2,17,18,19,20) |
InChIキー |
KWRUXMOZYOKKBF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=NC(C)(C)C)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)





